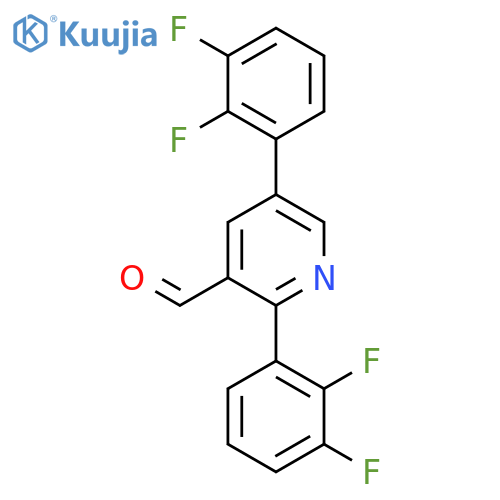Cas no 1261795-18-9 (2,5-Bis(2,3-difluorophenyl)nicotinaldehyde)

1261795-18-9 structure
商品名:2,5-Bis(2,3-difluorophenyl)nicotinaldehyde
CAS番号:1261795-18-9
MF:C18H9F4NO
メガワット:331.263778448105
CID:4800947
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(2,3-difluorophenyl)nicotinaldehyde
-
- インチ: 1S/C18H9F4NO/c19-14-5-1-3-12(16(14)21)10-7-11(9-24)18(23-8-10)13-4-2-6-15(20)17(13)22/h1-9H
- InChIKey: YHLBIETYPKOOHK-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C1=CN=C(C2C=CC=C(C=2F)F)C(C=O)=C1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 437
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 30
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007715-1g |
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde |
1261795-18-9 | 97% | 1g |
$1,629.60 | 2022-04-03 | |
| Alichem | A024007715-500mg |
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde |
1261795-18-9 | 97% | 500mg |
$989.80 | 2022-04-03 | |
| Alichem | A024007715-250mg |
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde |
1261795-18-9 | 97% | 250mg |
$714.00 | 2022-04-03 |
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
1261795-18-9 (2,5-Bis(2,3-difluorophenyl)nicotinaldehyde) 関連製品
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
